

# GZD856 vs. Ponatinib: A Comparative Guide for T315I-Mutant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of the T315I "gatekeeper" mutation in the BCR-ABL1 kinase domain represents a significant clinical challenge in the management of Chronic Myeleloid Leukemia (CML), as it confers resistance to most approved tyrosine kinase inhibitors (TKIs). This guide provides a detailed, data-driven comparison of two third-generation TKIs, **GZD856** (Olverembatinib, HQP1351) and the established therapeutic, ponatinib, both of which are designed to overcome this mutation.

# At a Glance: Key Performance Indicators



| Parameter                              | GZD856 (Olverembatinib)                                                                                                                                                                                                                                                    | Ponatinib                                                                                                                                                |
|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| BCR-ABL1WT IC50                        | 19.9 nM[1][2]                                                                                                                                                                                                                                                              | -                                                                                                                                                        |
| BCR-ABL1T315I IC50                     | 15.4 nM[1][2]                                                                                                                                                                                                                                                              | Potent inhibitor[3][4][5]                                                                                                                                |
| Cellular Activity (Ba/F3T315I)<br>IC50 | 10.8 nM[1][2]                                                                                                                                                                                                                                                              | -                                                                                                                                                        |
| Clinical Efficacy (T315I+ CML-<br>CP)  | Phase 2 (China): Major Cytogenetic Response (MCyR) in patients with a single T315I mutation showed high rates.[6] 3-year cumulative incidences of achieving MCyR, CCyR, and MMR were 79.0%, 69.0%, and 56.0% respectively in a broader TKI-resistant CML-CP population.[6] | PACE Trial (Phase 2): 70% MCyR in T315I-mutated CML- CP.[7]                                                                                              |
| Key Adverse Events                     | Skin hyperpigmentation,<br>hypertriglyceridemia,<br>proteinuria, severe<br>thrombocytopenia.[6]                                                                                                                                                                            | Arterial occlusive events (cardiovascular, cerebrovascular, peripheral vascular), venous thromboembolic events, heart failure, hepatotoxicity.[8][9][10] |

# **Mechanism of Action and Signaling Pathway**

Both **GZD856** and ponatinib are potent, orally bioavailable pan-BCR-ABL1 inhibitors. They function by competing with ATP for the binding site on the ABL kinase domain of the BCR-ABL1 oncoprotein. The T315I mutation sterically hinders the binding of earlier generation TKIs. The unique structural features of **GZD856** and ponatinib allow them to circumvent this hindrance and effectively inhibit the constitutively active kinase, thereby blocking downstream signaling pathways that drive CML cell proliferation and survival.





Click to download full resolution via product page

Caption: BCR-ABL1 signaling and points of inhibition by **GZD856** and ponatinib.

# Preclinical Efficacy In Vitro Kinase and Cellular Proliferation Assays

**GZD856** has demonstrated potent inhibitory activity against both wild-type and T315I-mutant BCR-ABL1. In enzymatic assays, **GZD856** inhibited wild-type BCR-ABL1 and the T315I mutant with IC50 values of 19.9 nM and 15.4 nM, respectively.[1][2] Furthermore, it potently suppressed the proliferation of Ba/F3 cells engineered to express the T315I mutation, with an IC50 value of 10.8 nM.[1][2] Preclinical studies have shown that ponatinib is also a potent inhibitor of the T315I mutant.[3][4][5]

### **In Vivo Animal Models**

In mouse xenograft models using Ba/F3 cells expressing the T315I mutant, **GZD856** demonstrated significant anti-tumor efficacy. Oral administration of **GZD856** at a dose of 50 mg/kg/day for 16 consecutive days resulted in approximately 90% tumor regression.[1] In contrast, imatinib at 100 mg/kg/day showed no inhibition of tumor growth in this model.[1]

### **Clinical Performance**



## **GZD856** (Olverembatinib)

Clinical development of **GZD856** (olverembatinib) has been primarily conducted in China. A pivotal Phase 2 study in patients with TKI-resistant CML, including those with the T315I mutation, has shown promising results.[6][11] In a cohort of 127 patients with chronic phase CML (CML-CP), the 3-year cumulative incidences of achieving major cytogenetic response (MCyR), complete cytogenetic response (CCyR), and major molecular response (MMR) were 79.0%, 69.0%, and 56.0%, respectively.[6] The highest response rates were observed in patients with a single T315I mutation.[6] A US-based Phase 1b clinical trial is underway to evaluate the safety, tolerability, and pharmacokinetics of **GZD856** in CML patients resistant or intolerant to at least two prior TKIs.[11]

### **Ponatinib**

Ponatinib is an approved therapy for CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) patients who are resistant or intolerant to prior TKI therapy, or who have the T315I mutation.[9] The pivotal Phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) trial demonstrated significant efficacy in a heavily pretreated patient population.[12] [13] In patients with T315I-mutated CML-CP, ponatinib achieved a major cytogenetic response in 70% of patients.[7] Long-term follow-up from the PACE trial shows durable responses, with an estimated 5-year overall survival of 73% in patients with CML-CP.[13]

# Safety and Tolerability

A critical differentiator between these two agents is their safety profiles.

**GZD856** (Olverembatinib): Common treatment-related adverse events reported in clinical trials include skin hyperpigmentation, hypertriglyceridemia, proteinuria, and severe thrombocytopenia.[6]

Ponatinib: Ponatinib carries a black box warning for arterial occlusive events (including fatal myocardial infarction and stroke), venous thromboembolic events, heart failure, and hepatotoxicity.[8][10] The 5-year follow-up of the PACE trial reported a cumulative incidence of arterial occlusive events of 25% overall and 31% in patients with CML-CP.[9] These risks necessitate careful patient selection and monitoring.



# Experimental Protocols In Vitro Kinase Inhibition Assay (for GZD856)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **GZD856** against wild-type and T315I-mutant BCR-ABL1 kinase.

### Methodology:

- Recombinant wild-type and T315I-mutant BCR-ABL1 enzymes were used.
- The kinase reaction was performed in a buffer containing ATP and a substrate peptide.
- GZD856 was added at varying concentrations.
- The phosphorylation of the substrate was measured, typically using a luminescence-based assay.
- IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

## **Cell Proliferation Assay (for GZD856)**

Objective: To assess the effect of **GZD856** on the proliferation of CML cells expressing the T315I mutation.

#### Methodology:

- Ba/F3 murine pro-B cells, which are dependent on IL-3 for survival, were engineered to express the human BCR-ABL1 T315I fusion protein, rendering them IL-3 independent.
- These cells were seeded in 96-well plates and treated with a range of GZD856 concentrations.
- After a defined incubation period (e.g., 72 hours), cell viability was assessed using a
  colorimetric assay such as MTT or a luminescence-based assay measuring ATP content
  (e.g., CellTiter-Glo).
- IC50 values were determined from the resulting dose-response curves.





Click to download full resolution via product page

Caption: A generalized workflow for TKI development from preclinical to clinical phases.

## Conclusion

Both **GZD856** and ponatinib are highly effective inhibitors of the T315I-mutant BCR-ABL1 kinase, offering crucial therapeutic options for a CML patient population with limited alternatives. Ponatinib is a well-established therapy with proven long-term efficacy, but its use is tempered by significant cardiovascular risks. **GZD856** has demonstrated potent preclinical



activity and promising early clinical data, with a seemingly more favorable safety profile to date. As more mature data from larger, global clinical trials of **GZD856** become available, a more direct and comprehensive comparison of the efficacy and long-term safety of these two important targeted therapies will be possible. For now, the choice between these agents in a clinical setting would involve a careful consideration of their respective benefit-risk profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 5. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ponatinib -- Review of Historical Development, Current Status, and Future Research -PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 9. Side-effects profile and outcomes of ponatinib in the treatment of chronic myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICLUSIG® (ponatinib) for T315I Mutations in CML [iclusig.com]
- 11. Ascentage Pharma brings HQP1351 to the U.S. | Drug Discovery News [drugdiscoverynews.com]



- 12. Ponatinib Overcomes Hard-to-Treat T315I Mutation in Patients with CML/ALL [ahdbonline.com]
- 13. mdlinx.com [mdlinx.com]
- To cite this document: BenchChem. [GZD856 vs. Ponatinib: A Comparative Guide for T315I-Mutant Chronic Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576677#gzd856-versus-ponatinib-in-t315i-cml]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com